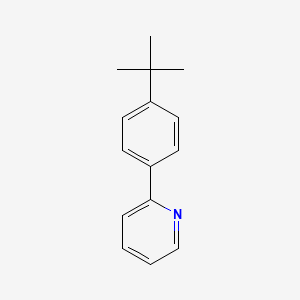
2-(4-Tert-butylphenyl)pyridine
Vue d'ensemble
Description
“2-(4-Tert-butylphenyl)pyridine” is a chemical compound with the molecular formula C15H17N . It has a molecular weight of 211.31 . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butylphenyl)pyridine” consists of a pyridine ring attached to a phenyl ring with a tert-butyl group . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis .Physical And Chemical Properties Analysis
“2-(4-Tert-butylphenyl)pyridine” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.59 . Its flash point is 127 °C .Applications De Recherche Scientifique
Sterically Encumbered Unsymmetrical 9-Borafluorene Derivatives :
- The synthesis of terphenyl-substituted unsymmetrical 9-borafluorene derivatives involving 2-(4-Tert-butylphenyl)pyridine has been explored. These compounds have potential applications in organometallic chemistry and material science (Wehmschulte et al., 2001).
Platinum(II) Complexes with Dual Agostic Interaction :
- Research on 2-tert-Butyl-6-(4-fluorophenyl)pyridine with K(2)PtCl(4) has led to the discovery of cyclometalated complexes that exhibit a unique bifurcated agostic interaction. This finding is significant for the field of organometallic chemistry (Crosby et al., 2009).
Chemosensors for VOC Detection :
- Niobium(V) complexes based on 2-(4-Tert-butylphenyl)pyridine have been studied as potential chemosensors for detecting volatile organic compounds (VOCs). This research is relevant for environmental monitoring and pollution control (Motorina et al., 2019).
Photodeactivation Pathways in Pt[O^N^C^N] Complexes :
- The influence of the tert-butyl unit in Pt[O^N^C^N] complexes has been investigated, providing insights into the radiative and non-radiative decay processes in these materials. Such research is crucial for the development of photoluminescent materials and sensors (Luo et al., 2016).
Luminescent Lanthanide Compounds and Iron Complexes :
- The coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to 2-(4-Tert-butylphenyl)pyridine, has been reviewed, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Pyridazine-Bridged Diiridium Complexes for Bioimaging Probes :
- Novel diiridium complexes containing 2-[3-tert-butyl-5-(pyridin-2-yl)phenyl]pyridine have been synthesized for potential application as dual-mode bioimaging probes. This research is significant in the field of medical imaging and diagnostics (Daniels et al., 2018).
Photolytic/TiO2-Photocatalytic Degradation of Substituted Pyridines :
- The degradation and mineralization of substituted pyridines, including those related to 2-(4-Tert-butylphenyl)pyridine, have been studied using photolytic/photocatalytic methods. This research is essential for environmental remediation and wastewater treatment (Stapleton et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQSMVSBYAGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514383 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)pyridine | |
CAS RN |
524713-66-4 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-Butylphenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



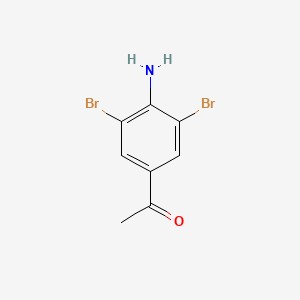
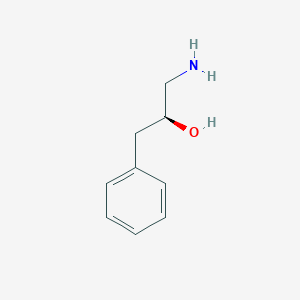
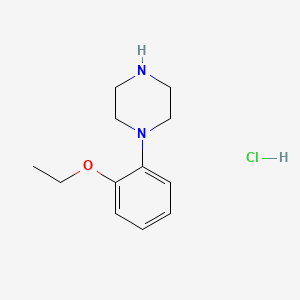
![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)
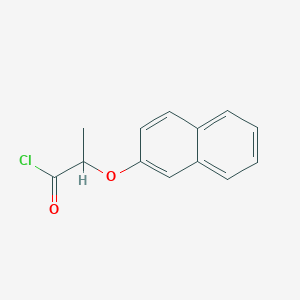
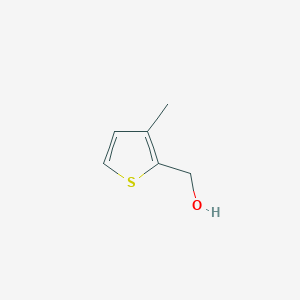
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)
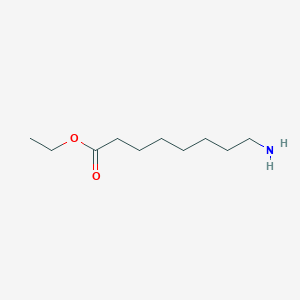
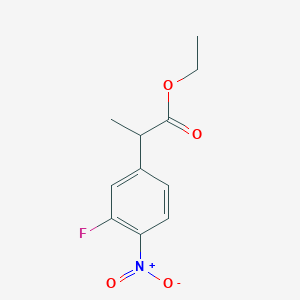
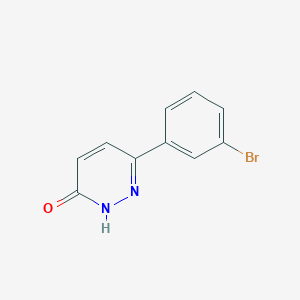
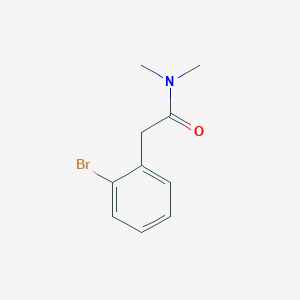
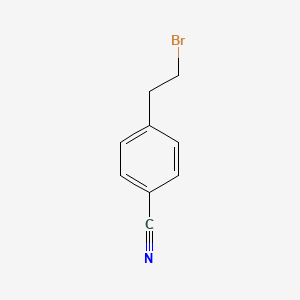
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)